tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate CAS number and properties
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate CAS number and properties
An In-depth Technical Guide to tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. It delves into its core properties, synthesis, applications, and safety protocols, providing expert insights into its role as a critical building block in modern organic and medicinal chemistry.
Introduction and Strategic Importance
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, identified by CAS Number 916210-27-0 , is a heterocyclic organic compound of significant interest in the synthesis of complex molecules.[1][2][3][4] Its structure uniquely combines a reactive 2-chloropyridine moiety with a Boc-protected aminomethyl group. This configuration makes it an exceptionally valuable intermediate for introducing a functionalized pyridine ring system into target molecules.
The Boc (tert-butoxycarbonyl) protecting group is crucial, as it masks the reactivity of the primary amine, allowing for selective reactions at other sites of the molecule. It can be removed under mild acidic conditions, unmasking the amine for subsequent elaboration. The chlorine atom on the pyridine ring serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds.
Its primary application lies in the fields of pharmaceutical and agrochemical research, where it serves as a foundational fragment for building compounds with potential biological activity, such as enzyme inhibitors or receptor modulators.[3]
Physicochemical and Handling Properties
A clear understanding of the compound's physical properties is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 916210-27-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][3][4] |
| Molecular Weight | 242.70 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Cl | [4] |
| InChI Key | InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | [1] |
Core Applications in Synthesis and Drug Discovery
The utility of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate stems from its dual functionality, making it a staple in multi-step synthetic campaigns.
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Pharmaceutical Intermediate: This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs). The chloropyridine scaffold is a common feature in many biologically active molecules. For instance, related chloropyridine structures serve as precursors in the synthesis of anticoagulants like Edoxaban, highlighting the importance of this chemical class in drug manufacturing.[5][6]
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Medicinal Chemistry: In discovery chemistry, the molecule provides a reliable scaffold for library synthesis. The chlorine atom can be readily displaced or coupled, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). The Boc-protected amine provides a latent point of diversity that can be deprotected and functionalized late in a synthetic sequence.[3]
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Agrochemical Development: The chloropyridine moiety is known to impart pesticidal or herbicidal properties.[3] This makes the title compound a valuable starting material for developing new crop protection agents.
Synthesis Protocol: Boc-Protection of (2-chloropyridin-4-yl)methanamine
The most common and efficient synthesis of the title compound involves the protection of the primary amine of (2-chloropyridin-4-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O). This is a standard and robust protocol in organic synthesis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology
This protocol is based on established procedures for Boc-protection of amines.[7]
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Reaction Setup: To a solution of (2-chloropyridin-4-yl)methanamine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM), add a suitable non-nucleophilic base like triethylamine (Et₃N) (1.0-1.1 eq.).
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Causality: The base is critical for neutralizing the acidic proton of the amine and the carbamic acid intermediate, driving the reaction to completion.
-
-
Addition of Reagent: Cool the mixture in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) dropwise to the stirred solution.
-
Causality: Dropwise addition at a low temperature helps to control the exothermicity of the reaction and prevents potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water and then with brine. This removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.
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Trustworthiness: This self-validating step ensures that water-soluble byproducts are thoroughly removed before the final purification, which is crucial for obtaining a high-purity product.
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-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate as a solid.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this chemical intermediate.
-
Hazard Classification: While a specific OSHA GHS classification for this exact compound is not universally established, related chloropyridines and carbamates are often classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]
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Handling Precautions: Avoid creating and inhaling dust.[9][10] Use appropriate tools for transferring the solid. In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[10]
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Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1][3] The compound should be stored under an inert atmosphere to prevent potential degradation.[1]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents, which can degrade the compound or cause hazardous reactions.[9]
Conclusion
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate is more than just a chemical; it is a versatile and enabling tool for the modern synthetic chemist. Its well-defined reactivity, stability, and strategic importance as a precursor to high-value molecules in the pharmaceutical and agrochemical sectors underscore its significance. The protocols and data presented in this guide provide the necessary technical foundation for its effective and safe utilization in research and development.
References
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tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. MySkinRecipes. [Link]
-
Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. PubChem. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
MSDS of tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate. Capot Chemical. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s).
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